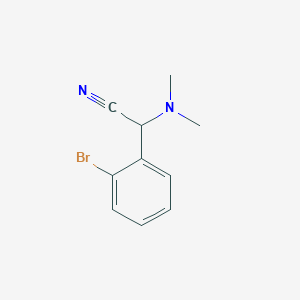

2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

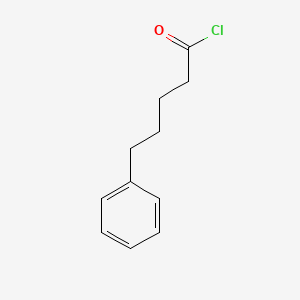

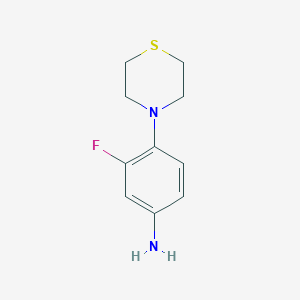

The compound 2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile is a brominated aromatic nitrile with a dimethylamino substituent. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their properties, which can be useful for understanding the chemical behavior and synthesis of similar structures.

Synthesis Analysis

The synthesis of related compounds, such as 2,2-dimethylchromenes, involves the electrolytic reduction of 2-(1-bromo-1-methylethyl)benzofurans in acetonitrile, which suggests that electrochemical methods could be applicable for synthesizing bromophenyl compounds with nitrile functionalities . Additionally, the Knoevenagel condensation method used to obtain Z/E isomers of a bromophenyl acrylonitrile compound indicates that similar condensation reactions might be employed for synthesizing 2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile .

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using X-ray diffraction and DFT quantum-chemical calculations . These studies reveal the importance of intermolecular interactions, such as Br...N and Br...Br contacts, which could also be relevant in the crystal packing and stability of 2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile. The crystal structure of another related compound, a bromophenyl chromene, is stabilized by intermolecular hydrogen bonding .

Chemical Reactions Analysis

Although the provided papers do not directly discuss the chemical reactions of 2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile, they do provide insights into the reactivity of bromophenyl and dimethylamino groups. The cleavage of carbon-bromine bonds and subsequent ring expansion in the synthesis of dimethylchromenes , as well as the formation of Z/E isomers during Knoevenagel condensation , suggest that the bromophenyl and dimethylamino groups in the compound of interest may undergo similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile can be inferred from related compounds. The presence of strong intermolecular interactions in the crystal structures of similar compounds implies that 2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile may also exhibit significant non-covalent interactions that affect its melting point, solubility, and crystal density. The bromine and nitrile groups are likely to influence the compound's reactivity and polarity, which are important factors in its chemical behavior and applications.

Wissenschaftliche Forschungsanwendungen

Synthesis of Estrogen Receptor Modulators

2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile plays a role in the synthesis of selective estrogen receptor modulators like Raloxifene and its analogs. This compound serves as a key intermediate in the synthesis process, contributing to the development of important pharmaceuticals in hormone-related therapies (Petrov, Popova, & Androsov, 2015).

Crystal Structure Analysis

Research on the crystal structure of related compounds, such as 2-bromobenzaldehyde cyanohydrin, provides insights into molecular bonding and geometry. This knowledge is essential for understanding the chemical behavior and potential applications of similar compounds in various scientific fields (Betz, Betzler, & Klüfers, 2007).

Reactivity Studies

The compound's reactivity has been explored, for example, in the reaction of bis(dimethylamino)acetonitrile with phenylisocyanate, leading to the formation of imidazolidinediones. Understanding these reactions can be crucial for the development of new synthetic pathways in organic chemistry (Seckinger, 1980).

Anticancer Activity

Compounds like 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles have shown potential in anticancer research. These derivatives exhibit significant activity against specific cancer cell lines, highlighting the importance of such compounds in medicinal chemistry (Sa̧czewski, Bułakowska, Bednarski, & Grunert, 2006).

Photoreaction Studies

The study of photoheterolysis reactions involving related compounds, such as 4-chloro-N,N-dimethylaniline in acetonitrile, has implications for understanding photoreactions and developing new photoreactive materials (Fagnoni, Mella, & Albini, 1999).

Coordination Chemistry

In coordination chemistry, complexes involving ligands like 2,6‐bis[2‐(dimethylamino)ethyliminomethyl]‐4‐methylphenol in conjunction with bromo compounds demonstrate diverse structural and bonding properties. This knowledge contributes to the understanding of metal-ligand interactions (Adams, Clunas, & Fenton, 2004).

Electrochemical Studies

Electrochemical studies involving tris(dimethylamino)phosphine and tris(dimethylamino)arsine with halogens and interhalogens in acetonitrile help in understanding the behavior of these compounds in various redox processes. Such studies are fundamental in the field of electrochemistry (Ali & Harris, 1979).

Eigenschaften

IUPAC Name |

2-(2-bromophenyl)-2-(dimethylamino)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-13(2)10(7-12)8-5-3-4-6-9(8)11/h3-6,10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRRJFUQMCBRMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C#N)C1=CC=CC=C1Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443143 |

Source

|

| Record name | 2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile | |

CAS RN |

299215-38-6 |

Source

|

| Record name | 2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-bromophenyl)methyl]propanedioic Acid](/img/structure/B1278515.png)